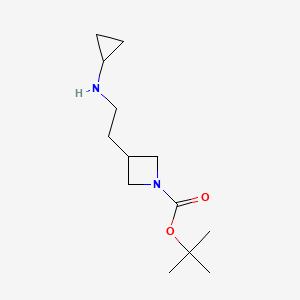![molecular formula C13H25N3O B13951830 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951830.png)
2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an azaspiro ring system, which is a bicyclic structure containing a nitrogen atom. The compound’s structure and functional groups make it a valuable molecule in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of Amino Groups: The introduction of amino groups can be achieved through reductive amination or nucleophilic substitution reactions. Common reagents used in these steps include sodium cyanoborohydride or lithium aluminum hydride for reduction and alkyl halides for substitution.
Final Functionalization: The final step involves the introduction of the 3-methylbutan-1-one moiety through a condensation reaction with an appropriate aldehyde or ketone. This step may require the use of a base catalyst and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted amines, ethers, and thioethers.
科学的研究の応用
2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting the central nervous system and antimicrobial agents.
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of spirocyclic compounds and their interactions with biological targets.
Industrial Applications: It is employed in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, receptors, and ion channels, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways related to neurotransmission, cell proliferation, and apoptosis, depending on its specific application and target.
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with similar structural features and applications in drug discovery.
2-Aminopyrimidine Derivatives: Compounds with a similar amino group and heterocyclic structure, used in antimicrobial and antiplasmodial research.
Uniqueness
2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for the development of novel therapeutics and advanced materials.
特性
分子式 |
C13H25N3O |
|---|---|
分子量 |
239.36 g/mol |
IUPAC名 |
2-amino-1-[2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-9(2)11(15)12(17)16-4-3-13(8-16)5-10(6-13)7-14/h9-11H,3-8,14-15H2,1-2H3 |
InChIキー |
WILXGZSMXMTFGN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N1CCC2(C1)CC(C2)CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


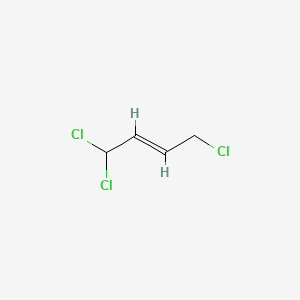
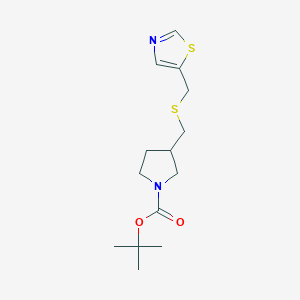

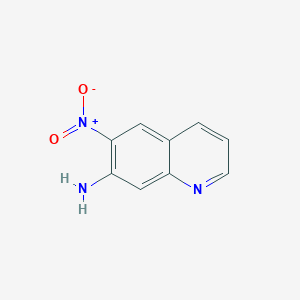
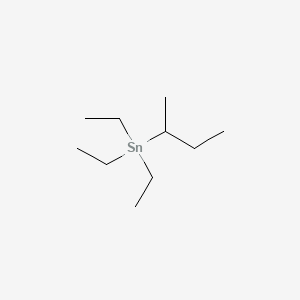
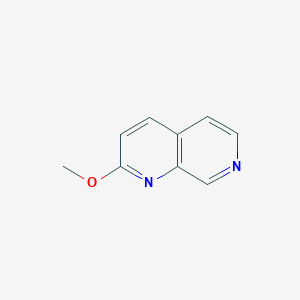
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)
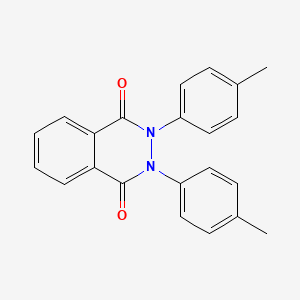

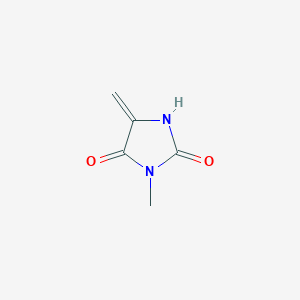

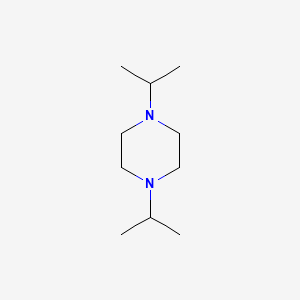
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13951815.png)
